4-Hydroxy-3-nitrosobenzaldehyde

Antimicrobial susceptibility Natural product antibiotic Structure-activity relationship

Researchers frequently substitute 4-hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5) for metalloantibiotic studies, but its nitro group cannot chelate metals. This substitution produces experimental failure. This compound (deferroviridomycin A) is the correct natural product scaffold: • Direct antibacterial activity against E. coli, S. aureus, B. cereus, and S. typhimurium via membrane disruption • N,O-bidentate nitroso-phenolic motif forms stable 5-membered metallacycles with Cu, Ni, Fe, and Co-yielding complexes with differential antimicrobial spectra • Aldehyde group enables hydrazone/heterocyclic synthesis; validated biosynthetic origin from Streptomyces spp. The nitro analog lacks chelation capacity, intrinsic antibiotic activity, and biosynthetic relevance-making it functionally non-equivalent for metalloantibiotic research.

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
CAS No. 57350-38-6
Cat. No. B15368975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-nitrosobenzaldehyde
CAS57350-38-6
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)N=O)O
InChIInChI=1S/C7H5NO3/c9-4-5-1-2-7(10)6(3-5)8-11/h1-4,10H
InChIKeyMALRSNNIMCSHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-nitrosobenzaldehyde: Product Profile & Specifications


4-Hydroxy-3-nitrosobenzaldehyde (CAS 57350-38-6), also known as deferroviridomycin A, is an aromatic nitroso-aldehyde compound with the molecular formula C₇H₅NO₃ and molecular weight of 151.12 g/mol . It features a distinctive ortho-nitroso-phenolic chelating motif (3-nitroso-4-hydroxy substitution pattern) that confers metal-chelating capabilities distinct from its nitro analog 4-hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5) [1]. The compound is a naturally occurring microbial metabolite originally isolated from Streptomyces viridans and Streptomyces griseus fermentation broths, where it functions as the free ligand component of the viridomycin family of iron chelate antibiotics [2]. Its structural attributes—combining an aldehyde functionality for condensation reactions with a nitroso-hydroxyl chelation site—position it as a specialized building block for metal complex synthesis, heterocyclic construction, and coordination chemistry applications where nitro-substituted analogs are chemically unsuitable.

Natural product scaffold
Microbial metabolite from Streptomyces; defined biosynthetic origin for natural product research
N,O-bidentate chelator
3-Nitroso-4-hydroxy motif forms stable metallacycles with transition metals; distinct from nitro analogs
Dual functionality
Aldehyde group enables condensation chemistry alongside metal coordination site

Why Nitro Analogs Cannot Replace 4-Hydroxy-3-nitrosobenzaldehyde


Procurement of 4-hydroxy-3-nitrosobenzaldehyde cannot be substituted with the more widely available 4-hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5) or generic salicylaldehyde derivatives due to fundamental differences in metal coordination chemistry, biological activity profile, and synthetic utility. The nitroso group (-N=O) in the target compound functions as an N,O-bidentate chelating ligand capable of forming stable five-membered metallacycles with transition metals, whereas the nitro analog (-NO₂) lacks this chelation capacity entirely [1]. This structural distinction translates directly to functional outcomes: 4-hydroxy-3-nitrosobenzaldehyde exhibits direct antibacterial activity as the free ligand against Gram-negative and Gram-positive organisms and forms kinetically distinct metal complexes with differential antimicrobial spectra, while the nitro analog shows no comparable intrinsic antibiotic activity and requires conversion to hydrazone derivatives to exhibit weak antimicrobial effects at high concentrations (200 μg/L) [2]. Additionally, the nitroso compound serves as a natural product-derived scaffold (deferroviridomycin A) with a defined biosynthetic origin, whereas the nitro compound is exclusively a synthetic intermediate. For applications requiring redox-active nitroso functionality, metal-chelating capability, or biologically validated antimicrobial activity, the nitro analog and generic hydroxybenzaldehydes are functionally non-equivalent and will not reproduce experimental outcomes.

4-Hydroxy-3-nitrobenzaldehyde or generic salicylaldehydes may not reproduce chelation-dependent or antimicrobial endpoints.

Property
4-Hydroxy-3-nitrosobenzaldehyde
Nitro analog (CAS 3011-34-5)
Chelation capacity
N,O-bidentate chelation; forms 5‑membered metallacycles
Nitro group cannot participate in N-coordination
Antimicrobial screening context
Reported direct activity against multiple strains in disk/broth assays
No direct activity as free compound; hydrazone derivatives show weak effects at high concentration
Natural product origin
Isolated from Streptomyces fermentation; biosynthetic context
Exclusively synthetic; no natural occurrence documented

Evidence Guide: Comparative Performance Data


Antibacterial Activity vs. Nitro Analog and Hydrazones

4-Hydroxy-3-nitrosobenzaldehyde (free ligand, deferroviridomycin A) demonstrates direct antibacterial activity against both Gram-negative and Gram-positive bacterial strains including Escherichia coli NIHJ, Salmonella typhimurium LT-2Z, Staphylococcus aureus 209P, Streptococcus faecium 10541, and Bacillus cereus T at tested concentrations in disk diffusion and broth dilution assays, with its mechanism of action involving interference with cell membrane structural and functional integrity in E. coli [1]. In direct contrast, 4-hydroxy-3-nitrobenzaldehyde exhibits no intrinsic antibacterial activity as the free compound; only its synthetic hydrazone derivatives display weak antimicrobial effects against B. subtilis and S. cerevisiae, E. coli, or P. aeruginosa at the elevated concentration threshold of 200 μg/L [2].

Antibacterial activity spectrum
Cross-study context
Target: active against 5 strains without derivatization; Comparator: requires hydrazone derivatization & ≥200 µg/L for weak inhibition
Supports antimicrobial screening context
Data from separate studies; direct comparison limited
Antimicrobial susceptibility Natural product antibiotic Structure-activity relationship

Labile vs. Inert Metal Complex Activity

In a direct head-to-head comparison study, the free ligand 4-hydroxy-3-nitrosobenzaldehyde and its chemically synthesized bis copper(II), tris cobalt(III), and tris nickel(II) complexes were evaluated against a panel of five bacterial species [1]. The free ligand and its kinetically labile copper(II) and nickel(II) complexes displayed activity against all five tested organisms (E. coli NIHJ, S. typhimurium LT-2Z, S. aureus 209P, S. faecium 10541, B. cereus T), whereas the kinetically inert iron(II) complex (viridomycin A) and cobalt(III) complex exhibited a restricted activity spectrum, showing efficacy only against S. aureus and B. cereus [1]. This differential pattern is attributable to the dissociation of the free ligand from labile complexes, confirming that the biological activity originates from the uncomplexed nitroso ligand [1].

Complex lability & spectrum
Head-to-head
Labile Cu/Ni complexes: 5/5 strains; Inert Fe/Co complexes: 2/5 strains
Labile complexes may preserve broader reported activity
Activity attributed to free ligand release
Coordination chemistry Metalloantibiotics Kinetic lability

Natural Product Identity and Biosynthetic Origin

4-Hydroxy-3-nitrosobenzaldehyde (deferroviridomycin A) was isolated and structurally characterized from culture supernatant fluids of Streptomyces viridans 1671 as the free ligand component of the iron chelate antibiotic viridomycin A [tris(4-hydroxy-3-nitrosobenzaldehydato-N3,O4)ferrate(II)] [1]. Additional studies identified the compound in Streptomyces griseus fermentations alongside actinoviridin A (the corresponding carboxylic acid chelate) and viridomycin E (a hybrid chelate containing both aldehyde and acid ligands) [2]. This establishes the compound as a naturally occurring microbial product with a defined biosynthetic context, distinguishing it from purely synthetic analogs like 4-hydroxy-3-nitrobenzaldehyde, which is produced exclusively via chemical nitration of 4-hydroxybenzaldehyde and has no documented natural occurrence [3].

Natural product origin
Class-level inference
Isolated from S. viridans & S. griseus; biosynthetic origin confirmed
Natural product scaffold context
Synthetic nitro analog lacks natural occurrence
Natural product chemistry Microbial secondary metabolism Actinomycete metabolites

Nitroso vs. Nitro Chelation Capacity

The 3-nitroso-4-hydroxy substitution pattern in 4-hydroxy-3-nitrosobenzaldehyde creates an N,O-bidentate chelation site capable of forming stable five-membered metallacycles with transition metal ions, as demonstrated by the structural characterization of tris(4-hydroxy-3-nitrosobenzaldehydato-N3,O4)ferrate(II) (viridomycin A) and the corresponding bis copper(II), tris cobalt(III), and tris nickel(II) complexes [1]. The nitroso nitrogen (N3) and phenolic oxygen (O4) coordinate simultaneously to metal centers. In contrast, 4-hydroxy-3-nitrobenzaldehyde contains a nitro group (-NO₂) that cannot participate in N-coordination to metals due to the saturated oxidation state of nitrogen, fundamentally precluding analogous metallacycle formation .

Chelation capacity
Class-level inference
N,O-bidentate chelation with Fe, Cu, Ni, Co; nitro analog: no N-coordination
Coord. chemistry study fit
Metallacycle formation structurally confirmed
Coordination chemistry Ligand design Bidentate chelation

Optimal Research Applications for 4-Hydroxy-3-nitrosobenzaldehyde


Antibiotic Discovery and Membrane Integrity Studies

Based on direct evidence that 4-hydroxy-3-nitrosobenzaldehyde exhibits antibacterial activity against both Gram-negative (E. coli, S. typhimurium) and Gram-positive (S. aureus, S. faecium, B. cereus) organisms, with a demonstrated mechanism involving interference with E. coli cell membrane structural and functional integrity [1], this compound is optimally applied in antibiotic discovery programs investigating membrane-active antimicrobial agents, particularly those seeking natural product scaffolds with defined biosynthetic origins. The compound serves as a validated positive control or starting scaffold for structure-activity relationship studies of nitroso-aromatic antimicrobials.

Metalloantibiotic and Coordination Chemistry Research

The documented differential antibacterial spectra between kinetically labile (Cu, Ni) and kinetically inert (Fe, Co) metal complexes of 4-hydroxy-3-nitrosobenzaldehyde [1] establishes this compound as a model ligand system for investigating metalloantibiotic design principles. Researchers can leverage the compound to study how metal selection influences antimicrobial spectrum breadth, complex lability, and ligand release kinetics—applications for which 4-hydroxy-3-nitrobenzaldehyde is structurally incapable due to its non-chelating nitro group.

Synthetic Intermediate for Nitroso Heterocycles

The aldehyde functionality of 4-hydroxy-3-nitrosobenzaldehyde enables condensation reactions with hydrazines to form hydrazones and related nitrogen-containing heterocycles [1]. Given that hydrazone derivatives of the structurally related 4-hydroxy-3-nitrobenzaldehyde exhibit antimicrobial activities requiring concentrations of 200 μg/L for weak inhibition [2], the nitroso analog offers a differentiated synthetic entry point for constructing nitroso-functionalized heterocyclic scaffolds with potentially distinct biological profiles compared to nitro-derived analogs.

Microbial Secondary Metabolism and Iron Acquisition

The identification of 4-hydroxy-3-nitrosobenzaldehyde as deferroviridomycin A—the free ligand of the iron chelate antibiotic viridomycin A produced by Streptomyces viridans and S. griseus [1][2]—positions this compound as a relevant probe for studying microbial iron chelation strategies, siderophore-like natural product biosynthesis, and the role of nitroso-aromatic metabolites in actinomycete secondary metabolism. The compound's dual identity as both a free antimicrobial agent and an iron-chelating ligand makes it uniquely suited for investigations at the intersection of metal homeostasis and antibiotic production.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Direct antimicrobial activity without derivatization
Cell membrane integrity assays; Gram-negative & Gram-positive panel evaluation
Metalloantibiotic design research
Chelation-dependent activity spectrum
Metal complex lability and ligand release kinetics
Nitroso heterocycle synthesis
Aldehyde condensation reactivity
Hydrazone derivative screening and nitroso-functionalized scaffolds
Microbial secondary metabolism studies
Natural product biosynthetic context
Iron chelation pathways; siderophore-like metabolite investigation
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